U-73122

Neuroscience Cell Signaling Calcium Imaging

Researchers studying Gq-coupled receptor signaling require reliable PLC inhibition with validated controls. U-73122 provides potent, selective PI-PLC inhibition across neuronal, immune, and bone models. • IC50 200-1000 nM for agonist-induced calcium mobilization; 0.05-0.1 µM for TCR signaling; 0.5-0.8 µM for osteoblast calcium transients. • U-73343 negative control mandatory for data validation; not interchangeable with Edelfosine or other PLC inhibitors. • ≥98% purity; global shipping with temperature control; bulk quantities available.

Molecular Formula C29H40N2O3
Molecular Weight 464.6 g/mol
CAS No. 112648-68-7
Cat. No. B1663579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-73122
CAS112648-68-7
Synonyms1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione
Molecular FormulaC29H40N2O3
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC
InChIInChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1
InChIKeyLUFAORPFSVMJIW-ZRJUGLEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





U-73122 (CAS 112648-68-7): Procurement Guide for Phospholipase C Inhibition Research


U-73122 (CAS 112648-68-7) is an aminosteroid compound widely employed as a pharmacological inhibitor of phosphoinositide-specific phospholipase C (PI-PLC) [1]. It is characterized by a maleimide functional group essential for its inhibitory activity [2]. The compound is also known to inhibit 5-lipoxygenase (5-LO) and to modulate specific transient receptor potential (TRP) channels [1][3]. A structurally analogous compound, U-73343 (CAS 142878-12-4), which substitutes a pyrrolidinedione for the maleimide, lacks PI-PLC inhibitory activity and serves as a critical negative control [2].

U-73122 (112648-68-7): Why Its Inactive Analog and Other PLC Inhibitors Are Not Interchangeable


Substituting U-73122 with its close analog U-73343, the PLC inhibitor Edelfosine (ET-18-OCH3), or other PLC inhibitors is not scientifically valid due to profound differences in target engagement, potency, and off-target profiles. U-73343, often misused as an 'inactive' control, is itself biologically active, inhibiting thromboxane A2 formation and certain tyrosine kinases [1][2]. Edelfosine, while also a PLC inhibitor, exhibits distinct structural and functional characteristics, and has been shown to produce similar cellular effects to U-73122 via PLC-dependent mechanisms, but its pharmacological profile is not identical [3]. Therefore, data generated with these compounds cannot be directly substituted or compared without rigorous experimental validation. The specific, quantitative differences detailed below are critical for experimental design and data interpretation.

U-73122 (112648-68-7): Quantitative Evidence of Differential Performance vs. Comparators


U-73122 Potency vs. Inactive Analog U-73343 in Inhibiting PLC-Dependent Calcium Mobilization in Neuronal Cells

U-73122 is a potent inhibitor of PLC-mediated intracellular Ca2+ release, while its close structural analog, U-73343, is ineffective. In NG108-15 neuronal cells and rat dorsal root ganglion (DRG) neurons, U-73122 blocked bradykinin-induced Ca2+ increases, whereas U-73343 had no effect [1].

Neuroscience Cell Signaling Calcium Imaging

U-73122 vs. U-73343 in Human T-cell Activation: Potent and Selective Inhibition of CD3 Signaling

In human T cells, U-73122 is a potent and specific inhibitor of the T-cell receptor (TCR)/CD3 complex-mediated signal transduction pathway, a process heavily reliant on PLC. At concentrations of 0.05-0.1 µM, U-73122 significantly inhibited anti-CD3 antibody-induced increases in inositol trisphosphate (IP3) and intracellular calcium, while the related analog U-73343 had no effect [1].

Immunology T-cell Biology Signal Transduction

U-73122 vs. U-73343 in Pituitary Cells: Dose-Dependent, Noncompetitive Inhibition of TRH-Stimulated Calcium Flux

In GH3 rat pituitary cells, U-73122 inhibits thyrotropin-releasing hormone (TRH)-stimulated increases in cytosolic calcium in a dose-dependent and noncompetitive manner. At a concentration of 5 µM, the inactive analog U-73343 had no effect [1].

Endocrinology Neuroendocrinology Cell Signaling

U-73122 vs. U-73343 in Osteoblasts: Comparative Potency in Blocking Hormone-Stimulated Calcium Transients

In UMR-106 osteoblastic cells, U-73122 inhibits calcium transients stimulated by endothelin-1 (ET-1) and parathyroid hormone (PTH) in a dose-dependent manner, while its analog U-73343 shows no effect across the same concentration range [1].

Bone Biology Osteoporosis Cell Signaling

U-73122 vs. Edelfosine (ET-18-OCH3) in Cytokinesis: Convergent Effects via PLC-Dependent Mechanism

A comparison of U-73122 with the structurally unrelated PLC inhibitor Edelfosine (ET-18-OCH3) showed that both compounds produce similar effects on cell morphology and actin cytoskeleton organization during cytokinesis, effects that are distinct from those of the nonspecific alkylating agent N-ethylmaleimide (NEM) [1]. This suggests that the effects of U-73122 are indeed mediated through PLC inhibition.

Cell Division Cytoskeleton Cancer Biology

U-73122 vs. U-73343 in Human Neutrophils: A ~36-fold Difference in Potency for Blocking Calcium Influx

In human neutrophils stimulated with the chemoattractant fMLP, U-73122 is significantly more potent than U-73343 in suppressing the elevation of intracellular calcium. This difference highlights the specific PLC-inhibitory action of U-73122 compared to the weak, non-specific effects of its analog [1].

Immunology Inflammation Neutrophil Biology

U-73122 (112648-68-7): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Dissecting Gq-Coupled Receptor Signaling in Neuroscience and Endocrinology Research

Procure U-73122 for studies requiring potent and specific inhibition of receptor-coupled PLC signaling. The compound's established IC50 of ~200-1000 nM for blocking agonist-induced calcium mobilization in neuronal and pituitary cells [1][2] makes it a reliable tool for investigating pathways activated by Gq-coupled receptors, such as those for bradykinin, thyrotropin-releasing hormone (TRH), and muscarinic agonists. The essential use of the inactive analog U-73343 as a negative control [3] is mandatory for data validation.

Investigating the Role of PLC in Immune Cell Activation and Function

This compound is suitable for immunology research, particularly for studying T-cell receptor (TCR) signaling and neutrophil function. It potently inhibits anti-CD3-stimulated events in human T cells at concentrations as low as 0.05-0.1 µM [4] and shows a ~36-fold higher potency than its analog in blocking calcium influx in neutrophils [5]. Researchers investigating cytokine production, cell adhesion, and degranulation can use U-73122 as a pharmacological probe, provided its effects are controlled with U-73343.

Probing PLC-Dependent Mechanisms in Bone and Mineral Metabolism Studies

In bone biology, U-73122 is a validated tool for interrogating signal transduction pathways mediated by hormones like parathyroid hormone (PTH) and endothelin-1 (ET-1). The compound inhibits PTH- and ET-1-stimulated calcium transients in UMR-106 osteoblastic cells with IC50 values of 0.5 µM and 0.8 µM, respectively, in low-calcium conditions [6]. This specificity makes it a valuable asset for research into osteoporosis, bone remodeling, and related metabolic disorders.

Studying the Interplay Between PLC, Cytoskeleton Dynamics, and Cell Division

U-73122 is an effective tool for examining the role of PIP2 hydrolysis and PLC in processes like cytokinesis. Its effects on cleavage furrow regression and actin cytoskeleton organization in dividing cells have been shown to be consistent with those of a structurally distinct PLC inhibitor, Edelfosine (ET-18-OCH3), confirming an on-target mechanism [7]. This application is particularly relevant for research in cell biology, cancer, and developmental biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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